molecular formula C20H18N3+ B1213501 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium CAS No. 20566-69-2

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium

Cat. No.: B1213501
CAS No.: 20566-69-2
M. Wt: 300.4 g/mol
InChI Key: MRYUEHRAIMRPNB-UHFFFAOYSA-O
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Description

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium is an organic compound known for its applications in various scientific fields. It is also referred to as dimidium bromide when in its bromide salt form. This compound is recognized for its fluorescent properties, making it useful in biochemical and analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications to introduce the amino and methyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the DNA structure, which can be utilized in various biochemical assays. The fluorescence enhancement mechanism is attributed to the suppression of hydrogen bonding with water and the restriction of phenyl ring rotation .

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium bromide (dimidium bromide)
  • 3,8-Bisdimethylamino-5-methyl-6-phenylphenanthridinium
  • 5-Methyl-6-phenylphenanthridinium
  • 5-Methylphenanthridinium

Uniqueness

This compound is unique due to its specific intercalating properties and fluorescence enhancement in the presence of DNA and other substrates. This makes it particularly valuable in biochemical and analytical applications .

Properties

CAS No.

20566-69-2

Molecular Formula

C20H18N3+

Molecular Weight

300.4 g/mol

IUPAC Name

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C20H17N3/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13/h2-12,22H,21H2,1H3/p+1

InChI Key

MRYUEHRAIMRPNB-UHFFFAOYSA-O

SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

52671-18-8

Related CAS

518-67-2 (bromide)
52671-18-8 (chloride)

Synonyms

dimidium
dimidium bromide
dimidium chloride

Origin of Product

United States

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